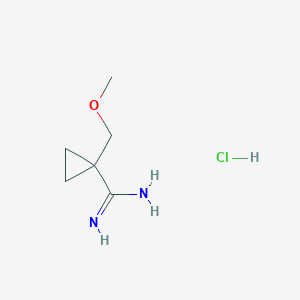![molecular formula C13H11F4N5 B2876046 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine CAS No. 2415541-67-0](/img/structure/B2876046.png)
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is an important protein involved in DNA damage response, cell cycle regulation, and replication stress. AZD6738 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is a selective inhibitor of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and replication stress, leading to the activation of downstream signaling pathways that promote DNA repair and cell survival. By inhibiting ATR, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine disrupts this pathway and sensitizes cancer cells to DNA damage, ultimately leading to cell death.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of hepatitis B virus in vitro. Additionally, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is its selectivity for ATR kinase, which reduces the potential for off-target effects. Additionally, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have good pharmacokinetic properties and can be administered orally, making it a convenient option for preclinical studies. However, like any experimental drug, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has limitations. For example, its efficacy may vary depending on the type of cancer being studied and the specific genetic mutations present in the cancer cells.
Future Directions
There are several potential future directions for research on 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine. One area of interest is the development of biomarkers to predict which patients are most likely to benefit from treatment with 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine. Additionally, researchers are exploring the use of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine in combination with immunotherapy, which could enhance the anti-tumor immune response. Finally, there is ongoing research into the use of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine in combination with other targeted therapies, such as CDK4/6 inhibitors, to further enhance its anti-cancer effects.
Synthesis Methods
The synthesis of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-amino-2-fluoropyrimidine with 2-chloro-4-(trifluoromethyl)pyridine to form 4-amino-2-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidine-5-carboxamide. This intermediate is then reacted with 1-(azetidin-3-yl)ethanone to form the final product, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine.
Scientific Research Applications
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. Furthermore, 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been shown to have synergistic effects when used in combination with other targeted therapies, such as PARP inhibitors.
properties
IUPAC Name |
5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5/c14-10-4-18-7-20-12(10)21-9-5-22(6-9)11-3-8(1-2-19-11)13(15,16)17/h1-4,7,9H,5-6H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFNJLVQAVSAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

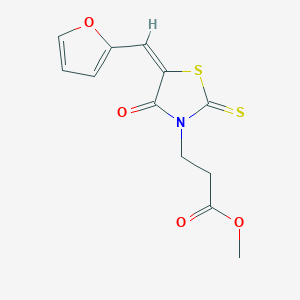
![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
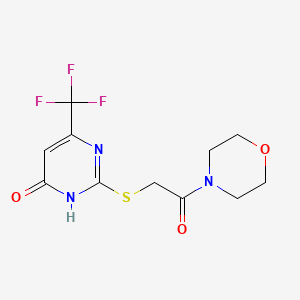
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
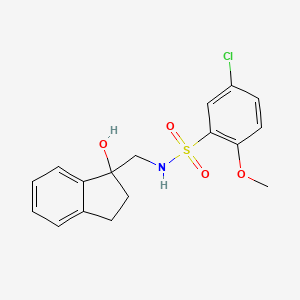
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

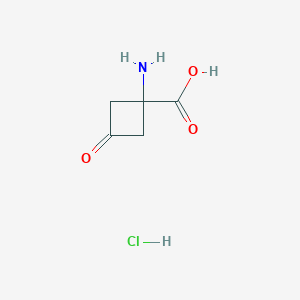
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)

